molecular formula C14H11FN2 B11883461 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole

5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole

Cat. No.: B11883461
M. Wt: 226.25 g/mol
InChI Key: ACQSMDWHWGAVRU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole is a heterocyclic compound that features a fluorine atom, a methyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole typically involves the reaction of 2-(6-methylpyridin-2-yl)-1H-indole with a fluorinating agent. Common fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole involves its interaction with specific molecular targets. It is known to bind to potassium channels, particularly those exposed due to demyelination. This binding reduces the aberrant efflux of potassium ions, thereby enhancing axonal conduction. The compound’s action on potassium channels affects neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 6-Fluoro-5-methylpyridin-3-ol
  • Trifluoromethylpyridine derivatives

Uniqueness

5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups on the pyridine ring enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

5-fluoro-2-(6-methylpyridin-2-yl)-1H-indole

InChI

InChI=1S/C14H11FN2/c1-9-3-2-4-13(16-9)14-8-10-7-11(15)5-6-12(10)17-14/h2-8,17H,1H3

InChI Key

ACQSMDWHWGAVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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